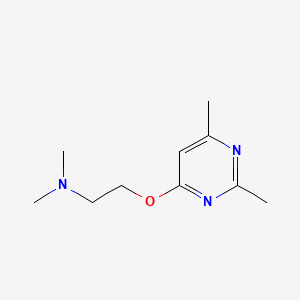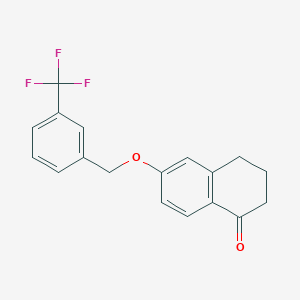
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl alcohol with an appropriate naphthalenone derivative under basic conditions to form the benzyl ether linkage.
Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalenone core. This step may involve the use of acid catalysts and elevated temperatures to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Materials Science: The trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability, making the compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: Its reactivity and stability make it a valuable intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The benzyl ether moiety may also play a role in modulating the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((3-(Trifluoromethyl)phenyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 6-((3-(Trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one
- 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydroquinolin-1(2H)-one
Uniqueness
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific positioning of the trifluoromethyl group and the benzyl ether linkage, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C18H15F3O2 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
6-[[3-(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H15F3O2/c19-18(20,21)14-5-1-3-12(9-14)11-23-15-7-8-16-13(10-15)4-2-6-17(16)22/h1,3,5,7-10H,2,4,6,11H2 |
InChI-Schlüssel |
VLONLXUKWICHCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
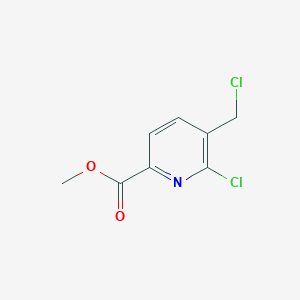

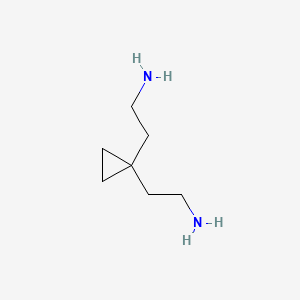
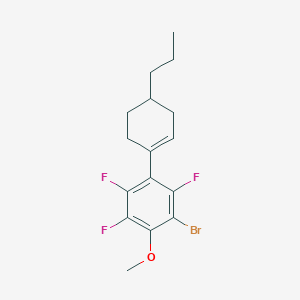
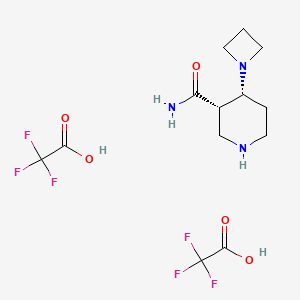
![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
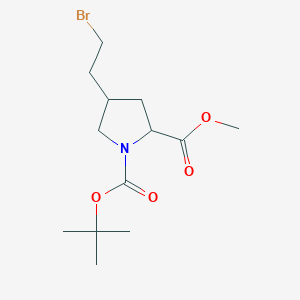
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
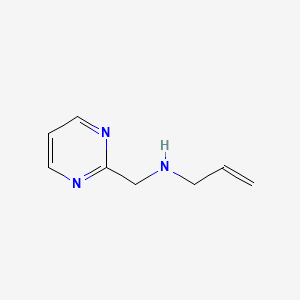
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
